![molecular formula C21H18N2O4S B2841229 (2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile CAS No. 476671-13-3](/img/structure/B2841229.png)
(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
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Description
(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C21H18N2O4S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications
Photophysical and Chemosensor Applications
- A study on a pyrazoline derivative highlighted its application as a fluorescent chemosensor for Fe3+ ions, demonstrating its utility in metal ion detection based on fluorometric detraction. The compound showed on-off fluorescence behavior for Fe3+, which could be useful in sensing applications (Khan, 2020).
Natural Product Synthesis
- Research on thioglucosides from Raphanus sativus L. (radish) seeds identified compounds with structural similarities, showcasing the diversity of natural products and their potential for various applications, including as precursors or models for synthesizing complex molecules (Duan et al., 2006).
Molecular Docking and Quantum Chemical Calculations
- Another study focused on the molecular docking and quantum chemical calculations of a related compound, emphasizing its potential biological effects predicted by molecular docking results. This suggests applications in drug discovery and the development of compounds with specific biological activities (Viji et al., 2020).
Organic Light Emitting Diode (OLED) Development
- A novel thiazolo[5,4-d]thiazole-based system was investigated for its excited-state intramolecular proton transfer (ESIPT) properties, leading to the development of a white organic light-emitting diode (WOLED). This research highlights the compound's potential in materials science and electronic applications (Zhang et al., 2016).
Antioxidant Activity
- Synthesis, structure, and antioxidant activity studies on methoxy- and hydroxyl-substituted 2'-aminochalcones, compounds structurally related to the one , indicated their potential as antioxidants. This underlines the broader interest in such molecules for their beneficial biological properties (Sulpizio et al., 2016).
properties
IUPAC Name |
(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-25-18-7-5-14(10-20(18)27-3)16-12-28-21(23-16)15(11-22)8-13-4-6-17(24)19(9-13)26-2/h4-10,12,24H,1-3H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEKTIWLIONJOR-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)OC)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)OC)/C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |
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